molecular formula C15H13N3OS B5882464 N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]acetohydrazide

N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]acetohydrazide

Cat. No. B5882464
M. Wt: 283.4 g/mol
InChI Key: PTJLYBDMQYJEEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1-naphthyl)-1,3-thiazol-2-yl]acetohydrazide, also known as NAT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. NAT is a thiazole derivative that has been synthesized through different methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments have been studied extensively.

Mechanism of Action

The mechanism of action of N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]acetohydrazide is not fully understood, but it has been suggested that this compound may exert its antitumor activity through the induction of apoptosis, a process of programmed cell death that is deregulated in cancer cells. Moreover, this compound has been reported to inhibit the activity of certain enzymes that are involved in the proliferation and survival of cancer cells, such as DNA topoisomerase II and histone deacetylases.
Biochemical and Physiological Effects:
This compound has been shown to exhibit different biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the expression of certain genes that are involved in cancer progression. Moreover, this compound has been reported to exhibit anti-inflammatory and antioxidant activities, which may contribute to its potential therapeutic effects in different diseases.

Advantages and Limitations for Lab Experiments

N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]acetohydrazide has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and low toxicity. However, this compound also has some limitations, including its poor solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for research on N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]acetohydrazide, including the development of more efficient and cost-effective synthesis methods, the elucidation of its mechanism of action, and the evaluation of its potential therapeutic effects in different diseases. Moreover, the development of this compound derivatives and analogs may lead to the discovery of more potent and selective compounds with improved pharmacological properties.

Synthesis Methods

N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]acetohydrazide can be synthesized through different methods, including the reaction of 2-bromo-1-naphthalene with thiosemicarbazide, followed by the reaction of the resulting intermediate with ethyl chloroacetate. Another method involves the reaction of 2-aminobenzenethiol with ethyl chloroacetate, followed by the reaction of the resulting intermediate with 2-bromo-1-naphthalene. Both methods have been reported to yield this compound in good yields and purity.

Scientific Research Applications

N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]acetohydrazide has been studied for its potential applications in different areas of scientific research, including medicinal chemistry, biochemistry, and pharmacology. This compound has been reported to exhibit significant antitumor activity against different cancer cell lines, including breast, colon, and lung cancer cells. Moreover, this compound has been shown to possess anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and neurodegenerative disorders such as Alzheimer's disease.

properties

IUPAC Name

N'-(4-naphthalen-1-yl-1,3-thiazol-2-yl)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c1-10(19)17-18-15-16-14(9-20-15)13-8-4-6-11-5-2-3-7-12(11)13/h2-9H,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJLYBDMQYJEEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC1=NC(=CS1)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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